molecular formula C24H25ClN4O3 B2634759 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1190019-86-3

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2634759
CAS No.: 1190019-86-3
M. Wt: 452.94
InChI Key: GDVKCABOJUWXQJ-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a high-purity synthetic small molecule designed for research applications. This compound features a hybrid structure combining substituted pyrimidine and piperazine pharmacophores, a design strategy often employed in medicinal chemistry to develop novel bioactive molecules (see, for example, design approaches in antituberculosis agent development ). The 4-chlorophenyl pyrimidine ether moiety can serve as a key scaffold for targeting enzymatic processes, while the 2-methoxyphenyl piperazine group is known to influence receptor affinity and pharmacokinetic properties. This molecular architecture suggests potential as a lead compound or chemical probe for investigating various biological targets, including kinase and GPCR signaling pathways. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and high-throughput screening campaigns. It is supplied with comprehensive analytical data (including HNMR, CNMR, and HRMS) to ensure identity and purity for your research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3/c1-17-15-22(27-24(26-17)18-7-9-19(25)10-8-18)32-16-23(30)29-13-11-28(12-14-29)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVKCABOJUWXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent coupling with the piperazine derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group on the piperazine ring in the target compound may enhance blood-brain barrier penetration compared to the 4-fluorobenzyl group in .
  • Chlorophenyl substituents (common in all compounds) are associated with improved metabolic stability and receptor binding affinity .

Synthetic Accessibility: The target compound’s synthesis mirrors methods in , involving condensation of pyrimidine intermediates with piperazine derivatives. In contrast, the thienopyrimidine derivative () employs metal-catalyzed cross-coupling, highlighting divergent synthetic strategies for fused heterocycles .

Spectroscopic Characterization :

  • 13C-NMR data for analogous compounds (e.g., ) reveal distinct carbonyl (C=O) and aromatic carbon signals, aiding in structural validation .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A pyrimidine ring which is often associated with antimicrobial activities.
  • A piperazine moiety , known for its roles in various central nervous system (CNS) activities.

Molecular Formula

  • C : 19
  • H : 23
  • Cl : 1
  • N : 4
  • O : 2

Molecular Weight

Approximately 374.9 g/mol .

Antimicrobial Properties

Research indicates that pyrimidine derivatives, such as this compound, have demonstrated antimicrobial activity against various bacterial strains. The presence of the pyrimidine ring suggests potential efficacy in treating infections caused by both Gram-positive and Gram-negative bacteria.

Microbial StrainActivity ObservedReference
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate

CNS Activity

The piperazine component is linked to various CNS effects, including potential antidepressant and antipsychotic properties. Studies on similar piperazine derivatives have shown promising results in modulating neurotransmitter systems, particularly dopamine and serotonin receptors.

Receptor TypeAffinity (IC50)Reference
Dopamine D40.057 nM
Serotonin 5-HT1ASelective

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors within the biological systems. The proposed mechanisms include:

  • Kinase Inhibition : The compound may inhibit certain kinases involved in signal transduction pathways, which are crucial for cellular proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and behavior.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several microbial strains. The results showed that it exhibited moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

CNS Effects Study

A separate study focused on the CNS effects of related piperazine derivatives indicated that compounds with similar structures could significantly alter dopamine receptor activity, suggesting potential applications in treating mood disorders.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions. Key steps include:

  • Core formation : Condensation of a pyrimidine derivative (e.g., 2-(4-chlorophenyl)-6-methylpyrimidin-4-ol) with an ethanone intermediate.
  • Piperazine coupling : Reacting the pyrimidine-ethoxy intermediate with 4-(2-methoxyphenyl)piperazine under nucleophilic substitution conditions.
  • Optimization : Control reaction temperature (e.g., 60–80°C) and use catalysts like DIPEA to enhance yield. Purity is verified via HPLC (≥95%) .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

Answer:

  • X-ray crystallography : Resolve the 3D structure by analyzing single-crystal diffraction data. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) are typical for piperazine-containing analogs .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm) and FT-IR for functional groups (C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions between computational conformational predictions and experimental crystallographic data be resolved?

Answer:

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict molecular geometry. Compare torsional angles of the piperazine and pyrimidine moieties with XRD data.
  • Discrepancy analysis : If computational models suggest a planar conformation but XRD shows a twisted structure, evaluate solvent effects or crystal packing forces. Refine force fields in simulations to account for non-covalent interactions .

Q. What strategies improve selectivity in electrophilic substitution reactions involving the pyrimidine ring?

Answer:

  • Directing groups : Utilize the electron-donating methoxy group on the phenyl ring to guide electrophiles to specific positions (e.g., para to the piperazine moiety).
  • Protection/deprotection : Temporarily block reactive sites (e.g., the pyrimidine N-oxide) using TMSCl, then deprotect post-reaction .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile activation, while steric hindrance from the 4-chlorophenyl group limits undesired substitutions .

Q. How can the compound’s stability under varying pH conditions be assessed for pharmacological studies?

Answer:

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Degradation pathways : Acidic conditions may hydrolyze the ethanone linker, while alkaline conditions could dechlorinate the pyrimidine ring. Identify stable pH ranges (e.g., pH 4–8) for formulation .

Methodological Guidance Table

TechniqueApplicationKey ParametersReference
X-ray crystallography3D structure resolutionSpace group P1, λ = 1.5418 Å (Cu Kα)
HPLC-PDAPurity assessmentC18 column, acetonitrile/water gradient
DFT calculationsConformational analysisB3LYP/6-31G*, solvent = chloroform
LC-MS/MSStability profilingESI+ mode, m/z 450–600 range

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